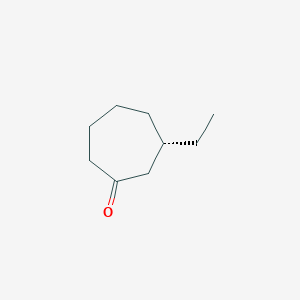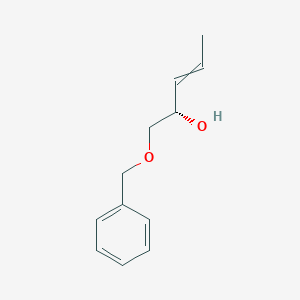
(2S)-1-(Benzyloxy)pent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(Benzyloxy)pent-3-en-2-ol is an organic compound that belongs to the class of secondary alcohols. It features a benzyl group attached to an oxygen atom, which is further connected to a pent-3-en-2-ol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Benzyloxy)pent-3-en-2-ol can be achieved through several methods:
Benzylation of Pent-3-en-2-ol: This method involves the reaction of pent-3-en-2-ol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Reduction of (2S)-1-(Benzyloxy)pent-3-en-2-one: Another approach is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve large-scale benzylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-(Benzyloxy)pent-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: (2S)-1-(Benzyloxy)pent-3-en-2-one
Reduction: (2S)-1-(Benzyloxy)pentane
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-1-(Benzyloxy)pent-3-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of (2S)-1-(Benzyloxy)pent-3-en-2-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(Benzyloxy)butan-2-ol: Similar structure with a shorter carbon chain.
(2S)-1-(Benzyloxy)hex-3-en-2-ol: Similar structure with a longer carbon chain.
(2S)-1-(Benzyloxy)pent-3-en-1-ol: Similar structure with the hydroxyl group at a different position.
Uniqueness
(2S)-1-(Benzyloxy)pent-3-en-2-ol is unique due to its specific carbon chain length and the position of the hydroxyl group, which can influence its reactivity and interaction with other molecules. The presence of the benzyl group also imparts distinct chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
183623-25-8 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(2S)-1-phenylmethoxypent-3-en-2-ol |
InChI |
InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3/t12-/m0/s1 |
Clé InChI |
VGJQTCINOXITIK-LBPRGKRZSA-N |
SMILES isomérique |
CC=C[C@@H](COCC1=CC=CC=C1)O |
SMILES canonique |
CC=CC(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
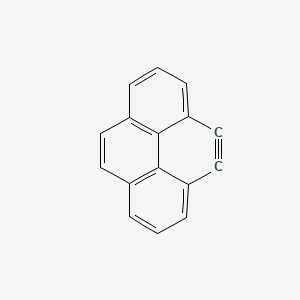
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
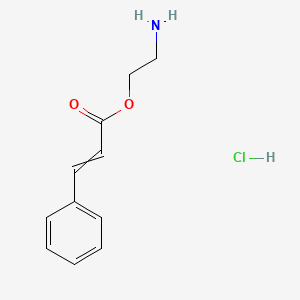
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
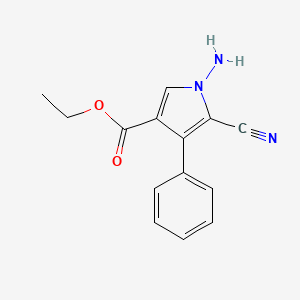
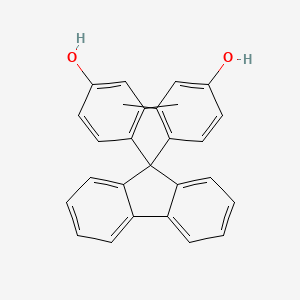
![N-[3-(4-chlorophenoxy)-4-pyridinyl]methanesulfonamide](/img/structure/B12567654.png)
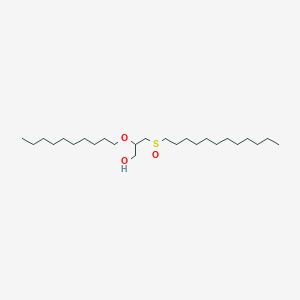

![6-amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B12567667.png)
![N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide](/img/structure/B12567676.png)
![Benzene, 1,3,5-trimethyl-2-[[4-[(tribromomethyl)sulfonyl]phenyl]sulfonyl]-](/img/structure/B12567683.png)
